Menthone-8-thioacetate, trans-
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Overview
Description
Menthone-8-thioacetate, trans- is a chemical compound known for its use as a flavoring agent. It is a derivative of menthone, a monoterpene found in essential oils such as peppermint oil. The compound is characterized by its pale yellow liquid form and slightly soluble nature in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of menthone-8-thioacetate, trans- involves the reaction of menthone with thioacetic acid. The process is typically carried out under mild reaction conditions to ensure high yield and minimal isomer formation . The reaction can be summarized as follows:
- Menthone + Thioacetic Acid → Menthone-8-thioacetate, trans-
- The reaction is conducted at room temperature with a suitable catalyst to facilitate the formation of the thioester bond.
Industrial Production Methods: Industrial production of menthone-8-thioacetate, trans- follows similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, making it suitable for use in various applications, particularly in the flavoring industry .
Chemical Reactions Analysis
Types of Reactions: Menthone-8-thioacetate, trans- undergoes several types of chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides and sulfones.
- Reduction : Reduction reactions can convert the thioacetate group to a thiol group.
- Substitution : The thioacetate group can be substituted with other functional groups under appropriate conditions .
- Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
- Substitution : Nucleophiles like amines and alcohols can be used for substitution reactions .
- Oxidation : Sulfoxides and sulfones.
- Reduction : Thiols.
- Substitution : Various substituted thioacetates .
Scientific Research Applications
Menthone-8-thioacetate, trans- has several scientific research applications:
- Chemistry : Used as a reagent in organic synthesis and as a flavoring agent in food chemistry .
- Biology : Studied for its potential biological activities, including antimicrobial properties .
- Medicine : Investigated for its potential therapeutic effects, particularly in the development of new drugs .
- Industry : Widely used in the flavoring industry due to its pleasant aroma and taste .
Mechanism of Action
The mechanism of action of menthone-8-thioacetate, trans- involves its interaction with specific molecular targets. The compound exerts its effects through the formation of thioester bonds, which play a crucial role in various biochemical pathways. These pathways include the oxidative decarboxylation of pyruvate to acetyl-CoA, a key step in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds:
- Menthone-8-thioacetate, cis-
- Menthone thioacetate
- 8-Acetylthio-p-menthan-3-one
Uniqueness: Menthone-8-thioacetate, trans- is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The trans- configuration provides distinct properties compared to its cis- counterpart, making it valuable in specific applications .
Properties
CAS No. |
166022-17-9 |
---|---|
Molecular Formula |
C12H20O2S |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
S-[2-[(1R,4R)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate |
InChI |
InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1 |
InChI Key |
AMXPURQVAMENCC-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)C1)C(C)(C)SC(=O)C |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC(=O)C |
Origin of Product |
United States |
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